molecular formula C8H9NO3 B1392957 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol CAS No. 1305325-13-6

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol

Cat. No.: B1392957
CAS No.: 1305325-13-6
M. Wt: 167.16 g/mol
InChI Key: OSGBHXFASGUEFJ-UHFFFAOYSA-N
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Description

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol is a heterocyclic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound features a unique structure that includes a dioxino ring fused to a pyridine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized applications in research rather than large-scale industrial use. the principles of organic synthesis, such as batch processing and continuous flow techniques, can be adapted for its production.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of neurological disorders.

Mechanism of Action

The mechanism of action for (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol apart from these similar compounds is its specific functional group (methanol) and its position on the heterocyclic ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-6-1-2-9-8-7(6)11-3-4-12-8/h1-2,10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGBHXFASGUEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
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(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
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(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
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(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
Reactant of Route 5
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
Reactant of Route 6
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol

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